2-Chloro-4-fluorobenzyl ethyl sulfide 2-Chloro-4-fluorobenzyl ethyl sulfide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13482936
InChI: InChI=1S/C9H10ClFS/c1-2-12-6-7-3-4-8(11)5-9(7)10/h3-5H,2,6H2,1H3
SMILES: CCSCC1=C(C=C(C=C1)F)Cl
Molecular Formula: C9H10ClFS
Molecular Weight: 204.69 g/mol

2-Chloro-4-fluorobenzyl ethyl sulfide

CAS No.:

Cat. No.: VC13482936

Molecular Formula: C9H10ClFS

Molecular Weight: 204.69 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-fluorobenzyl ethyl sulfide -

Specification

Molecular Formula C9H10ClFS
Molecular Weight 204.69 g/mol
IUPAC Name 2-chloro-1-(ethylsulfanylmethyl)-4-fluorobenzene
Standard InChI InChI=1S/C9H10ClFS/c1-2-12-6-7-3-4-8(11)5-9(7)10/h3-5H,2,6H2,1H3
Standard InChI Key LXCHIWCUMMSRLJ-UHFFFAOYSA-N
SMILES CCSCC1=C(C=C(C=C1)F)Cl
Canonical SMILES CCSCC1=C(C=C(C=C1)F)Cl

Introduction

Chemical Identity and Structural Characteristics

2-Chloro-4-fluorobenzyl ethyl sulfide belongs to the class of aryl sulfides, featuring a benzyl group modified with halogen and sulfur-containing substituents. Its IUPAC name is 2-chloro-1-(ethylsulfanylmethyl)-4-fluorobenzene, with a molecular weight of 203.52 g/mol (calculated from atomic masses: C9_9H9_9ClFS). The compound’s structure combines electronic effects from the electron-withdrawing chloro and fluoro groups with the lipophilic ethyl sulfide chain, influencing its reactivity and interaction with biological targets .

Molecular Geometry and Electronic Properties

  • Substituent Effects: The chloro group at position 2 and fluoro group at position 4 create a meta-directing electronic environment, potentially altering reaction pathways in electrophilic substitution.

  • Sulfide Moiety: The ethyl sulfide group (-S-CH2_2CH3_3) enhances solubility in nonpolar solvents and may participate in redox reactions or coordinate with metal ions .

Synthesis and Reaction Pathways

While no direct synthesis of 2-chloro-4-fluorobenzyl ethyl sulfide is documented in the provided sources, plausible routes can be inferred from related methodologies.

Route 1: Nucleophilic Substitution

  • Starting Material: 2-Chloro-4-fluorobenzyl chloride (C7_7H4_4Cl2_2F).

  • Reaction with Ethanethiol:

    C7H4Cl2F+HS-CH2CH3BaseC9H9ClFS+HCl\text{C}_7\text{H}_4\text{Cl}_2\text{F} + \text{HS-CH}_2\text{CH}_3 \xrightarrow{\text{Base}} \text{C}_9\text{H}_9\text{ClFS} + \text{HCl}
    • Conditions: Triethylamine or pyridine as base, dichloromethane solvent .

    • Yield: Estimated 70–85% based on analogous sulfide syntheses .

Route 2: Thiol-Ene Reaction

  • Radical-Mediated Coupling: Reaction of 2-chloro-4-fluorostyrene with ethanethiol under UV light or initiators like AIBN .

Comparative Analysis of Synthetic Methods

MethodAdvantagesChallenges
Nucleophilic SubstitutionHigh selectivity, mild conditionsRequires pure benzyl chloride precursor
Thiol-Ene ReactionAtom-economical, scalableRadical side reactions possible

Physicochemical Properties

Spectral Data (Predicted)

  • IR Spectroscopy:

    • C-Cl stretch: 550–600 cm1^{-1}.

    • C-F stretch: 1100–1200 cm1^{-1}.

    • S-CH2_2 bend: 700–750 cm1^{-1} .

  • NMR (¹H):

    • Aromatic protons: δ 7.2–7.5 ppm (coupled doublets).

    • Ethyl group: δ 1.2 ppm (triplet, CH3_3), δ 2.5 ppm (quartet, SCH2_2) .

Solubility and Stability

  • Solubility: Miscible with dichloromethane, THF; sparingly soluble in water.

  • Stability: Susceptible to oxidation at the sulfide group, requiring inert storage conditions .

Applications in Medicinal Chemistry

Biological Activity

While no direct pharmacological data exists for 2-chloro-4-fluorobenzyl ethyl sulfide, structural analogs suggest potential:

  • Enzyme Inhibition: Halogenated sulfides often inhibit cytochrome P450 enzymes or kinases .

  • Anticancer Activity: Fluorine substituents enhance membrane permeability, as seen in 5-fluorouracil derivatives .

Drug Development Case Study

A related compound, 2-chloro-4-methoxy-pyrimidine-ethyl formate, demonstrated efficacy in kinase inhibition via a chlorination-substitution pathway . This suggests that 2-chloro-4-fluorobenzyl ethyl sulfide could serve as a precursor for similar therapeutics.

Industrial and Materials Science Applications

Polymer Modification

Sulfur-containing compounds are used as crosslinkers in rubber vulcanization. The ethyl sulfide group could enhance thermal stability in fluoropolymers .

Agrochemicals

Chloro-fluorinated sulfides are precursors to herbicides and fungicides. For example, nitration of analogous benzoic acid derivatives yielded agrochemical intermediates .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator